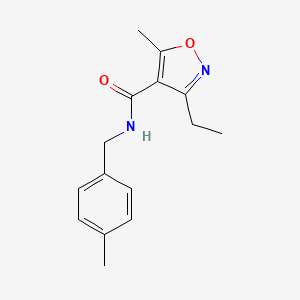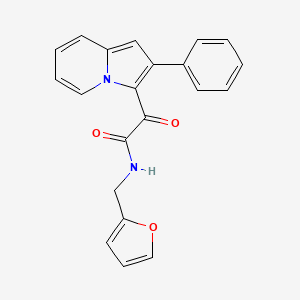![molecular formula C12H14N2O B5763814 1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)
1-[2-(4-methylphenoxy)ethyl]-1H-imidazole
Vue d'ensemble
Description
1-[2-(4-methylphenoxy)ethyl]-1H-imidazole, also known as MPEI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPEI belongs to the imidazole class of compounds and is a derivative of phenoxyethylamine.
Applications De Recherche Scientifique
Estrogen Receptor Activity and Anti-proliferative Effects : The study by Wiglenda et al. (2005) demonstrates the hormonal activity of 1H-imidazoles in estrogen receptor-positive cells and their antiproliferative effects against human breast cancer cell lines. This highlights the potential use of such compounds in cancer research and treatment (Wiglenda et al., 2005).
Catalysis in Ethylene Reactions : The research by Yankey et al. (2014) explores the synthesis of iron complexes with phenoxyimidazolyl-salicylaldimine and their use as catalysts for the oligomerization and polymerization of ethylene. This has implications for industrial applications in polymer synthesis (Yankey et al., 2014).
Potential as H3-Receptor Histamine Antagonists : Ganellin et al. (1996) synthesized a series of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles, identifying them as potential candidates for drug development due to their H3-receptor histamine antagonism properties (Ganellin et al., 1996).
Corrosion Inhibition : Prashanth et al. (2021) investigated the use of new imidazole derivatives as corrosion inhibitors. This research is significant for industries dealing with metal preservation and protection (Prashanth et al., 2021).
Ionic Liquid Catalysis in Synthesis : Zang et al. (2010) found that the ionic liquid 1-ethyl-3-methylimidazole acetate is an effective catalyst for the synthesis of imidazoles, highlighting an eco-friendly approach in chemical synthesis (Zang et al., 2010).
Electron-Donor Capacity Analysis : Eseola et al. (2012) examined the influence of electronic/substituents on the donor-acceptor capacities of imidazole rings, which is crucial for understanding their behavior in various chemical reactions (Eseola et al., 2012).
Propriétés
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-11-2-4-12(5-3-11)15-9-8-14-7-6-13-10-14/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDSBIYIBMPBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-beta-(4-methylphenoxy)ethyl imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![N-(4-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763824.png)

![2-{[(cinnamoylamino)carbonothioyl]amino}benzamide](/img/structure/B5763831.png)